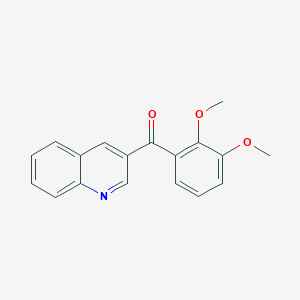

(2,3-Dimethoxyphenyl)(quinolin-3-yl)methanone

Description

(2,3-Dimethoxyphenyl)(quinolin-3-yl)methanone (CAS 1187171-88-5) is a quinoline-derived methanone featuring a 2,3-dimethoxy-substituted phenyl ring attached to the quinolin-3-yl group via a ketone bridge. The methoxy groups at the 2- and 3-positions of the phenyl ring contribute to its electronic and steric profile, influencing interactions with biological targets.

Properties

IUPAC Name |

(2,3-dimethoxyphenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-21-16-9-5-7-14(18(16)22-2)17(20)13-10-12-6-3-4-8-15(12)19-11-13/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYKVVDNOAVCLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxyphenyl)(quinolin-3-yl)methanone typically involves the reaction of 2,3-dimethoxybenzaldehyde with quinoline derivatives under specific conditions. One common method involves the use of a Friedländer synthesis, where the aldehyde reacts with an amino ketone in the presence of an acid catalyst to form the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxyphenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form quinone derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2,3-Dimethoxyphenyl)(quinolin-3-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxyphenyl)(quinolin-3-yl)methanone involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes or receptors, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Phenyl Ring

Halogen-Substituted Derivatives

- Yields for these derivatives (75–80%) are slightly lower than the unsubstituted phenyl variant (89%), suggesting steric or electronic challenges during synthesis .

- (2,4-Dichlorophenyl)(quinolin-3-yl)methanone (): Dichloro substitution further increases electron withdrawal, which may alter binding affinity in enzymatic assays compared to methoxy-substituted analogs.

Methoxy-Substituted Derivatives

- Methoxy groups enhance solubility via hydrogen bonding but may reduce membrane permeability due to increased polarity .

- (2,6-Dimethylphenyl)(quinolin-3-yl)methanone (): Methyl groups at 2,6-positions introduce steric bulk without significant electronic effects. This derivative (CAS 1187167-47-0) is commercially available at 97% purity, suggesting stability under standard conditions .

Positional Isomers

- Phenyl(quinolin-2-yl)methanone (): The quinoline attachment at the 2-position (vs. No yield or activity data are provided, but positional isomers often exhibit divergent pharmacological profiles .

Transition Metal-Free Routes

A 2023 study () describes a transition metal-free synthesis of 3-acylquinolines via [4+2] annulation of anthranils and enaminones. This method produced (2,4-dimethoxyphenyl)(quinolin-3-yl)methanone and halogenated analogs in unstated yields, highlighting a greener approach compared to traditional metal-catalyzed reactions .

Condensation Reactions

outlines a general condensation method for quinolinone derivatives using aldehydes and 2-phenyl-3-amino-4(1H)-quinolinone.

Antioxidant and Anti-inflammatory Potential

- Tetrahydrothienoquinoline Derivatives (): Compounds like (3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(2,5-dimethoxyphenyl)methanone (CAS 664994-11-0) exhibit antioxidant activity attributed to the methoxy groups’ electron-donating effects. The rigid tetrahydrothienoquinoline scaffold may enhance target binding but reduce solubility .

- Dihydroquinolinyl Pyrazolopyrimidine Methanones (): Derivatives such as (3,4-dihydro-1(2H)-quinolinyl)[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone combine quinoline and pyrazolopyrimidine moieties, likely targeting kinases or inflammatory pathways .

Physicochemical Properties

- Lipophilicity: Methoxy groups increase polarity compared to methyl or halogen substituents, as seen in (2,6-dimethylphenyl)(quinolin-3-yl)methanone .

- Melting Points and Solubility: No direct data are available for the target compound, but analogs like (2,5-dimethyl-1H-indol-3-yl)(3-methoxyphenyl)methanone () have reported melting points (e.g., 44.7 mg, m.p. unspecified), suggesting crystalline stability .

Commercial Availability

- The target compound is supplied by 5 vendors (), while (2,6-dimethylphenyl)(quinolin-3-yl)methanone is available at 97% purity (). Halogenated analogs are less commonly listed, possibly due to niche applications .

Biological Activity

(2,3-Dimethoxyphenyl)(quinolin-3-yl)methanone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline moiety linked to a dimethoxyphenyl group, which contributes to its unique chemical properties. The methoxy groups enhance lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. This compound has been investigated for its potential as a precursor in drug development targeting specific biological pathways.

Biological Activities

- Antimicrobial Activity : Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The quinoline structure is particularly noted for its effectiveness against various bacterial strains .

- Anticancer Properties : Studies have shown that derivatives of quinolinones possess anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further exploration in oncology .

- Anti-inflammatory Effects : Some studies suggest that this compound may also exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways .

Case Studies and Experimental Data

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated significant antimicrobial activity against Staphylococcus aureus | In vitro assays using agar diffusion methods |

| Study 2 | Induced apoptosis in human cancer cell lines (e.g., HeLa) | Flow cytometry and caspase activity assays |

| Study 3 | Showed anti-inflammatory effects in murine models | Administration of the compound followed by assessment of inflammatory markers |

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other quinoline derivatives:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Quinoline | Antibacterial, antimalarial | Inhibition of nucleic acid synthesis |

| 2-Quinolinone | Anticancer, anti-inflammatory | Apoptosis induction via mitochondrial pathways |

| (2-Methoxyphenyl)quinolin-3-ylmethanone | Moderate antimicrobial activity | Interaction with cell membrane integrity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.